7-(Benzylamino)-3-methylpyrazolo(4,3-d)pyrimidine
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Overview
Description
1H-pyrazolo[4,3-d]pyrimidin-7-amine,3-methyl-n-(phenylmethyl)- is a heterocyclic compound that features a pyrazolo[4,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .
Preparation Methods
The synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7-amine,3-methyl-n-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group is one method . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1H-pyrazolo[4,3-d]pyrimidin-7-amine,3-methyl-n-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-pyrazolo[4,3-d]pyrimidin-7-amine,3-methyl-n-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Its role as a kinase inhibitor makes it a candidate for developing new anticancer drugs.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-pyrazolo[4,3-d]pyrimidin-7-amine,3-methyl-n-(phenylmethyl)- involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2, which is crucial for cell cycle regulation .
Comparison with Similar Compounds
1H-pyrazolo[4,3-d]pyrimidin-7-amine,3-methyl-n-(phenylmethyl)- can be compared with other pyrazolo[4,3-d]pyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with a triazole ring, showing different inhibitory activities.
The uniqueness of 1H-pyrazolo[4,3-d]pyrimidin-7-amine,3-methyl-n-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Properties
CAS No. |
73376-45-1 |
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Molecular Formula |
C13H13N5 |
Molecular Weight |
239.28 g/mol |
IUPAC Name |
N-benzyl-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C13H13N5/c1-9-11-12(18-17-9)13(16-8-15-11)14-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,17,18)(H,14,15,16) |
InChI Key |
CHNKRFXXARCZRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=NC=N2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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